molecular formula C11H12N2O B8417356 6-Methoxy-7-methylisoquinolin-1-ylamine

6-Methoxy-7-methylisoquinolin-1-ylamine

Cat. No.: B8417356
M. Wt: 188.23 g/mol
InChI Key: SGOQDJPIDTUAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-7-methylisoquinolin-1-ylamine is an isoquinoline derivative characterized by a methoxy group at position 6, a methyl group at position 7, and an amine substituent at position 1 of the isoquinoline core.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

6-methoxy-7-methylisoquinolin-1-amine

InChI

InChI=1S/C11H12N2O/c1-7-5-9-8(6-10(7)14-2)3-4-13-11(9)12/h3-6H,1-2H3,(H2,12,13)

InChI Key

SGOQDJPIDTUAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2N)C=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positions

  • 6,7-Dimethoxy Derivatives: Compounds like 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) feature two methoxy groups at positions 6 and 7, contrasting with the methoxy-methyl combination in the target compound. The dual methoxy groups may increase electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions compared to the methyl group’s steric bulk in 6-Methoxy-7-methylisoquinolin-1-ylamine.
  • 6-Methoxy-7-hydroxy Analog: The catalogued 6-Methoxy-7-hydroxy-3,4-dihydro-isoquinoline replaces the methyl group with a hydroxyl moiety. This substitution likely increases polarity and hydrogen-bonding capacity, impacting solubility and pharmacokinetic properties.

Functional Group Impact

  • Amine vs. Ester/Carboxamide: The target compound’s amine group differs from the ester (6d) and carboxamide (6f) functionalities in analogs.
  • Sulfonyl and Phenyl Groups : Compounds like 6e (methylsulfonyl) and 6g (phenylacetyl) introduce bulkier or electron-withdrawing groups, which may reduce membrane permeability compared to the target’s methyl and amine substituents.

Spectral Data and Characterization

provides NMR (δH) and mass spectrometry (MS) data for structurally related compounds. For example:

  • Irisquinone (1): δH 6.70 (s, 1H, aromatic), m/z 384.3 [M]+.
  • This compound would likely exhibit distinct shifts, such as downfield aromatic protons (due to amine resonance) and a molecular ion peak corresponding to its molecular weight (~230–250 g/mol).

Tabulated Comparison of Key Compounds

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications Reference
This compound 6-OCH₃, 7-CH₃, 1-NH₂ Amine Hypothetical CNS activity -
Irisquinone (1) 6-OCH₃, 7-CH₂CH₃, 1-quinone Quinone Anticancer research
6,7-Dimethoxy-1-methylcarboxylate (6d) 6,7-OCH₃, 1-CH₃, 2-COOEt Ester Synthetic intermediate
6-Methoxy-7-hydroxy-isoquinoline 6-OCH₃, 7-OH Hydroxyl High polarity, potential drug lead

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